molecular formula C13H21NO B14701232 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol CAS No. 17810-24-1

1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol

Cat. No.: B14701232
CAS No.: 17810-24-1
M. Wt: 207.31 g/mol
InChI Key: NAIPIDCWTFVULS-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a butenynyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of a piperidine derivative with a suitable alkyne. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the butenynyl side chain. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of a butenynyl side chain

Properties

CAS No.

17810-24-1

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1,2,5-trimethyl-4-(3-methylbut-3-en-1-ynyl)piperidin-4-ol

InChI

InChI=1S/C13H21NO/c1-10(2)6-7-13(15)8-12(4)14(5)9-11(13)3/h11-12,15H,1,8-9H2,2-5H3

InChI Key

NAIPIDCWTFVULS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(C#CC(=C)C)O

Origin of Product

United States

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